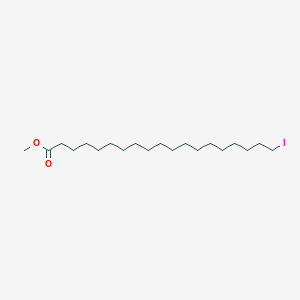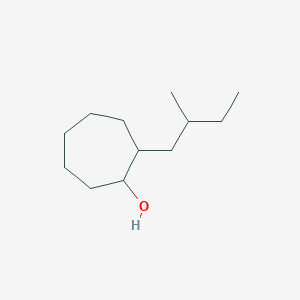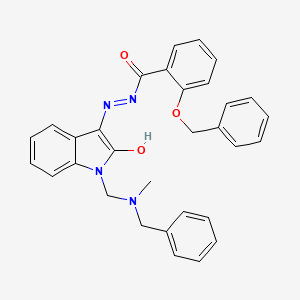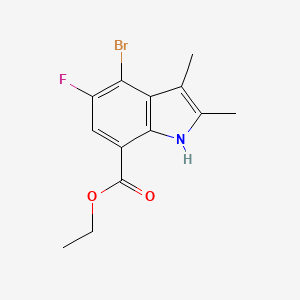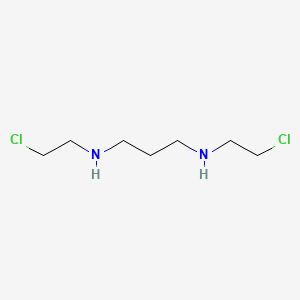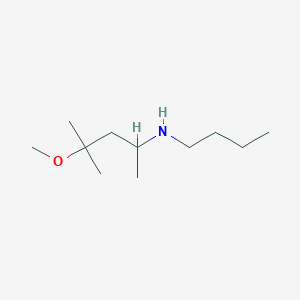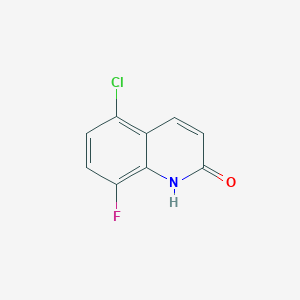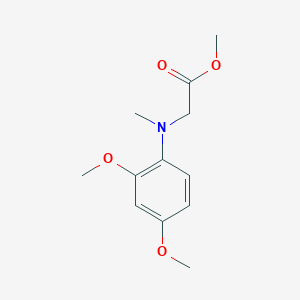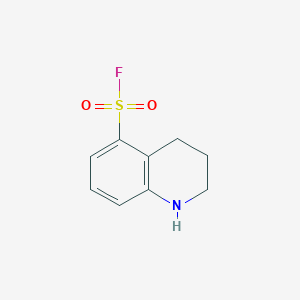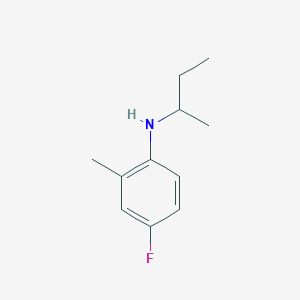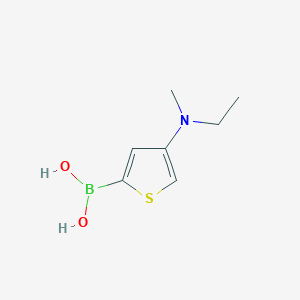![molecular formula C13H22FNO3 B13338607 tert-Butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13338607.png)
tert-Butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[34]octane-2-carboxylate is a synthetic organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the spirocyclic core, followed by the introduction of the fluoro and hydroxymethyl groups. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
tert-Butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The fluoro and hydroxymethyl groups play a crucial role in its binding affinity and activity. The spirocyclic structure provides rigidity and specificity in its interactions with biological molecules, potentially affecting various pathways and processes.
Comparison with Similar Compounds
tert-Butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate can be compared with other spirocyclic compounds such as:
- tert-Butyl 5-(hydroxymethyl)-2-oxa-7-azaspiro[3.4]octane-7-carboxylate
- tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate These compounds share similar spirocyclic cores but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The presence of the fluoro group in this compound makes it unique and potentially more versatile in certain applications.
Properties
Molecular Formula |
C13H22FNO3 |
|---|---|
Molecular Weight |
259.32 g/mol |
IUPAC Name |
tert-butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C13H22FNO3/c1-12(2,3)18-11(17)15-7-13(8-15)5-10(14)4-9(13)6-16/h9-10,16H,4-8H2,1-3H3 |
InChI Key |
ICBOOIYGFSGTSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CC2CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


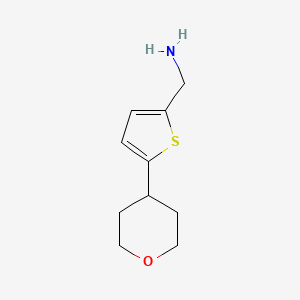
![6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B13338541.png)
